

ER-27319 in immunology research

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Compound of Interest		
Compound Name:	ER-27319	
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An In-depth Technical Guide to ER-27319 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of spleen tyrosine kinase (Syk) activation mediated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3] Its chemical name is 3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate.[1] In the context of immunology research, **ER-27319** has been instrumental in elucidating the critical role of Syk in the signaling cascade that leads to the release of allergic and inflammatory mediators from mast cells.[2][3][4] This technical guide provides a comprehensive overview of **ER-27319**, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action

ER-27319 selectively inhibits the tyrosine phosphorylation and subsequent activation of Syk following the engagement of the Fc ϵ RI receptor on mast cells.[1][3] The signaling cascade is initiated when an allergen cross-links IgE antibodies bound to the Fc ϵ RI receptor. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor by the Src family kinase, Lyn.[1] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to its activation.



ER-27319 specifically interferes with the activation of Syk by the phosphorylated ITAM of the FcεRI γ subunit.[1][3] It is important to note that **ER-27319** does not inhibit the kinase activity of already activated Syk, nor does it affect the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][4] Furthermore, its inhibitory effect is selective for the FcεRI pathway in mast cells, as it does not inhibit Syk activation in human peripheral B cells, which is mediated by the Igβ ITAM.[1][3] This selectivity highlights its potential as a targeted therapeutic agent for allergic diseases.

The inhibition of Syk activation by **ER-27319** abrogates the downstream signaling events, including the phosphorylation of phospholipase C-y1 (PLC-y1), generation of inositol phosphates, release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF- α).[1][3][5]

Quantitative Data

The inhibitory effects of **ER-27319** have been quantified in various experimental models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Mediator Release by ER-27319



Cell Type	Mediator	Stimulus	ER-27319 Concentrati on (μΜ)	% Inhibition	Reference
RBL-2H3 cells	TNF-α	Antigen	10	50 (IC50)	[2][6]
RBL-2H3 cells	Histamine	Antigen	10	~50	[2]
RBL-2H3 cells	Arachidonic Acid	Antigen	10	~50	[2]
RBL-2H3 cells	Inositol Phosphates	Antigen	10	~50	[2]
Human Cultured Mast Cells	Histamine	anti-human IgE	30	>80	[1]
Human Cultured Mast Cells	Arachidonic Acid	anti-human IgE	30	>80	[1]

Table 2: Inhibition of Syk Phosphorylation by ER-27319

Experimental System	Method of Syk Activation	ER-27319 Concentration (μΜ)	% Inhibition of Syk Phosphorylati on	Reference
In vitro kinase assay	Phosphorylated y ITAM of FcɛRI	10	68 ± 9.9	
In vitro kinase assay	Phosphorylated y	30	91 ± 3.4	

Experimental Protocols



The following are detailed methodologies for key experiments involving **ER-27319**, based on published literature.

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

Objective: To measure the inhibitory effect of **ER-27319** on antigen-induced histamine release from mast cells.

Materials:

- RBL-2H3 cells or cultured human mast cells
- Cell culture medium (e.g., MEM with 20% fetal bovine serum)
- Anti-dinitrophenyl (DNP) IgE
- DNP-human serum albumin (HSA) (antigen)
- ER-27319 stock solution (in DMSO)
- Tyrode's buffer
- Triton X-100
- o-Phthalaldehyde
- Reagents for fluorometric histamine assay

Procedure:

- Cell Sensitization: Seed RBL-2H3 cells in 24-well plates and culture overnight. Sensitize the cells by incubating with anti-DNP IgE (0.5 μg/ml) for 2 hours at 37°C. For human mast cells, sensitize with human IgE.
- Pre-incubation with ER-27319: Wash the sensitized cells twice with Tyrode's buffer. Add
 Tyrode's buffer containing various concentrations of ER-27319 (e.g., 0.1 to 30 μM) or vehicle
 (DMSO) to the wells. Incubate for 15 minutes at 37°C.



- Antigen Stimulation: Add DNP-HSA (10 ng/ml) to stimulate degranulation. For human mast cells, use anti-human IgE. Incubate for 30 minutes at 37°C.
- Sample Collection: Centrifuge the plates to pellet the cells. Collect the supernatant for histamine measurement.
- Total Histamine Measurement: Lyse the cells in the wells with Triton X-100 to release the total cellular histamine.
- Histamine Assay: Measure the histamine content in the supernatants and cell lysates using a fluorometric assay with o-phthalaldehyde.
- Calculation: Express histamine release as a percentage of the total cellular histamine.
 Calculate the percent inhibition by ER-27319 relative to the vehicle control.

Protocol 2: In Vitro Syk Phosphorylation Assay

Objective: To determine the effect of **ER-27319** on the phosphorylation of Syk induced by the phosphorylated ITAM of the FcɛRI y subunit.

Materials:

- Recombinant Syk protein
- Synthesized phosphorylated ITAM of the FceRI y subunit (DGVpYTGLSTRNQETpYETLK)
- ER-27319 stock solution (in DMSO)
- Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
- [y-32P]ATP
- SDS-PAGE gels and buffers
- Phosphorimager or autoradiography film

Procedure:

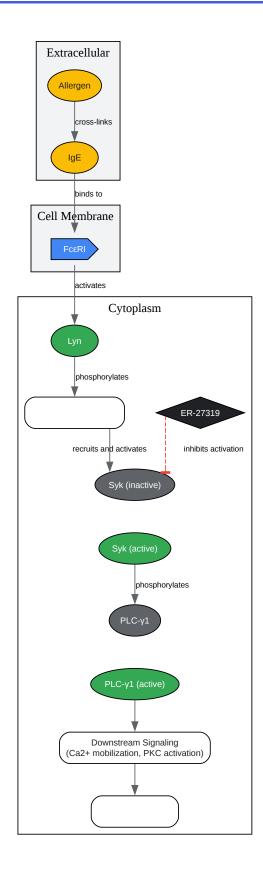


- Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Syk, and the phosphorylated ITAM peptide.
- Inhibitor Addition: Add various concentrations of ER-27319 or vehicle (DMSO) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.
- Kinase Reaction: Initiate the kinase reaction by adding [y-32P]ATP. Incubate for 20 minutes at 30°C.
- Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Electrophoresis and Visualization: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Syk.
- Quantification: Quantify the band intensity to determine the extent of Syk phosphorylation and the inhibitory effect of ER-27319.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving **ER-27319** and a typical experimental workflow.

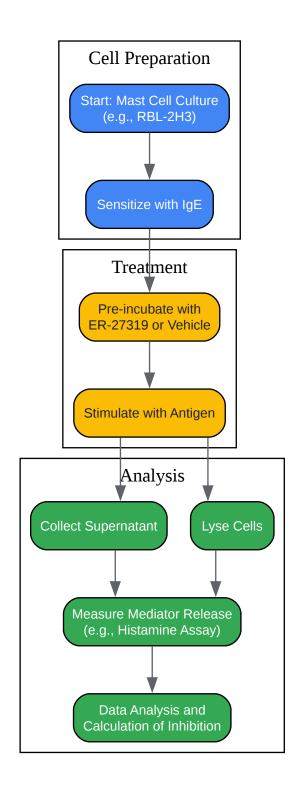




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Caption: FceRI signaling pathway and the inhibitory action of ER-27319.





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Caption: Workflow for assessing **ER-27319**'s effect on mast cell degranulation.

Clinical Development Status



A search for publicly available information on clinical trials for **ER-27319** did not yield any specific results. This suggests that **ER-27319** may primarily be a research compound and has not progressed into human clinical trials, or that any such trials are not publicly disclosed.

Conclusion

ER-27319 is a valuable tool in immunology research for studying the FcεRI signaling pathway in mast cells. Its selective inhibition of Syk activation has provided significant insights into the molecular mechanisms underlying allergic and inflammatory responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this area and for drug development professionals exploring novel therapeutic strategies for allergic diseases. While its clinical development status is unclear, the foundational research on **ER-27319** continues to inform the development of other Syk inhibitors for various immunological disorders.

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